molecular formula C16H16N2O3S B12873377 4-(2-Oxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 36090-34-3

4-(2-Oxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12873377
CAS No.: 36090-34-3
M. Wt: 316.4 g/mol
InChI Key: AOTSGWPFQNICGI-UHFFFAOYSA-N
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Description

4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyrrolidine ring attached to a phenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization in toluene with tetrabutylammonium bromide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Uniqueness: 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrolidinone ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(2-Oxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, which are critical in therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives, including this compound, possess antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses.
  • Cardiovascular Impact : A study utilizing isolated rat heart models indicated that benzenesulfonamide derivatives could affect perfusion pressure and coronary resistance, suggesting cardiovascular implications .

Case Studies and Experimental Data

A detailed examination of the biological activity was conducted using various experimental designs:

Group Compound Dose (nM) Effect on Perfusion Pressure
IControl-No change
IIBenzenesulfonamide0.001Decreased perfusion pressure
IIICompound 20.001Decreased perfusion pressure
IVCompound 30.001Decreased perfusion pressure
VCompound 40.001Decreased perfusion pressure
VICompound 50.001Decreased perfusion pressure

This table summarizes the effects observed during the evaluation of different compounds related to benzenesulfonamide derivatives on perfusion pressure in an isolated heart model . The results indicated that many derivatives, including those related to this compound, effectively reduced perfusion pressures in a time-dependent manner.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models have been employed to predict these parameters using software tools such as SwissADME and Admetlab .

Key Pharmacokinetic Parameters:

Parameter Value
BioavailabilityHigh
PermeabilityModerate
Metabolic StabilityModerate

These parameters suggest a favorable profile for further development as a therapeutic agent.

Properties

CAS No.

36090-34-3

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H16N2O3S/c17-22(20,21)14-8-6-13(7-9-14)18-11-10-15(16(18)19)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,17,20,21)

InChI Key

AOTSGWPFQNICGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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